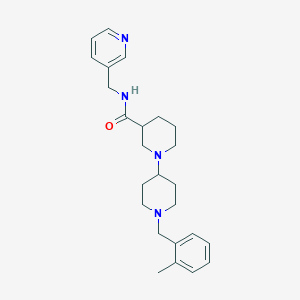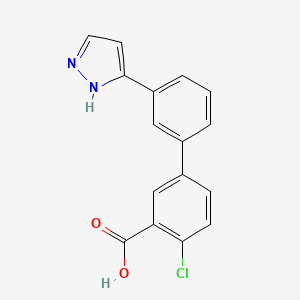![molecular formula C17H23N5O2 B3793956 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B3793956.png)
1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine
Descripción general
Descripción
The compound contains several functional groups including a cyclopropyl group, a pyrazole ring, a carbonyl group, an isopropyl group, an oxadiazole ring, and a piperidine ring . These groups are common in many pharmaceutical compounds and could potentially contribute to a variety of biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrazole ring could be formed through a [3+2] cycloaddition reaction . The oxadiazole ring could be formed through a condensation reaction . The exact synthetic route would depend on the desired configuration and substitution pattern of the final product.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings (cyclopropyl, pyrazole, oxadiazole, and piperidine) would likely result in a fairly rigid structure. The carbonyl group could participate in hydrogen bonding, potentially influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the carbonyl group is often reactive and could undergo reactions such as reduction or nucleophilic addition. The pyrazole and oxadiazole rings could potentially participate in electrophilic substitution reactions .Mecanismo De Acción
Propiedades
IUPAC Name |
(5-cyclopropyl-1H-pyrazol-3-yl)-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-10(2)15-18-16(24-21-15)14-5-3-4-8-22(14)17(23)13-9-12(19-20-13)11-6-7-11/h9-11,14H,3-8H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDDWLGKELZIBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CCCCN2C(=O)C3=NNC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B3793878.png)
![2-[4-(2-fluoro-5-methoxybenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B3793884.png)
![5-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]-2-furamide](/img/structure/B3793887.png)
![N-[4-(aminosulfonyl)benzyl]-2-(dimethylamino)-2-(4-methylphenyl)acetamide](/img/structure/B3793896.png)
![1-{3-[(1,3-thiazol-2-ylmethyl)amino]phenyl}-2-pyrrolidinone](/img/structure/B3793903.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-6-methoxy-N-methylpyrimidin-4-amine](/img/structure/B3793913.png)
![1-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B3793919.png)
![1-(3-isoxazolylmethyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B3793929.png)
![2-[1-[(2-Methylphenyl)methyl]-4-[(2,3,6-trifluorophenyl)methyl]piperazin-2-yl]ethanol](/img/structure/B3793946.png)
![Ethyl 2-[1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-2-yl]acetate](/img/structure/B3793951.png)

![N-[2-(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B3793963.png)

![N-[[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methyl]propanamide](/img/structure/B3793992.png)
